molecular formula C8H7ClN2O2 B1428567 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride CAS No. 860363-17-3

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1428567
CAS No.: 860363-17-3
M. Wt: 198.6 g/mol
InChI Key: FOTTVLODUOHKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolopyridine core is a privileged structure in pharmacology, forming the basis of several biologically active compounds and approved drugs . Researchers value this fused bicyclic system because it serves as a key building block in the development of novel therapeutic agents. The broad spectrum of pharmacological properties associated with pyrrolopyridine derivatives makes them a compelling focus for developing new active compounds . This specific scaffold is part of a class of structures investigated for their potential in developing inhibitors for various biological targets. While the specific mechanism of action for this hydrochloride salt is derivative-dependent, related compounds have demonstrated potent inhibitory activity against kinase targets such as the Fibroblast Growth Factor Receptor (FGFR) family, which plays a critical role in cell proliferation and survival and is a validated target in cancer therapy . Other research avenues for analogous pyrrolopyridine carboxamides include their investigation as inhibitors of Casein Kinase Iε (CK1ε), an enzyme implicated in circadian rhythm regulation and mood disorders . Furthermore, pyrrolo[3,4-c]pyridine isomers have shown promising antidiabetic activity by acting as aldose reductase inhibitors, which can help mitigate secondary complications of diabetes, and as novel GPR119 agonists, a receptor targeted for treating type 2 diabetes and obesity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTTVLODUOHKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736695
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860363-17-3
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

One common approach involves the cyclization of suitable precursors such as 2-aminopyridines or their derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Example Procedure:

Step Reagents & Conditions Description
1 2-Aminopyridine derivative + α,β-unsaturated carbonyl Cyclization via intramolecular nucleophilic attack under reflux in ethanol or acetic acid.
2 Heating at 100-120°C Promotes ring closure to form the fused heterocycle.
3 Purification by recrystallization Typically in ethanol or acetonitrile.

Research Data: Such cyclizations have yielded the core heterocycle with yields exceeding 80% under optimized conditions.

Functionalization to Introduce Carboxylic Acid

Post-cyclization, the intermediate undergoes oxidation or substitution reactions to install the carboxylic acid group at position 3.

Method 1: Oxidative Hydrolysis

  • Starting from methyl or ester derivatives, hydrolyzed using aqueous sodium hydroxide or lithium hydroxide.
  • Conditions: Reflux in THF/H₂O or ethanol with base, followed by acidification with HCl to yield the free acid.

Method 2: Direct Carboxylation

  • Using carbon dioxide (CO₂) in the presence of a base (e.g., potassium tert-butoxide) under pressure facilitates direct carboxylation of the heterocyclic core.

Research Data: Hydrolysis yields are typically above 90%, with high purity confirmed via HPLC and NMR.

Salt Formation: Hydrochloride

The free acid is converted to its hydrochloride salt by treatment with gaseous HCl or concentrated HCl solution.

Procedure:

  • Dissolve the free acid in anhydrous ethanol or methanol.
  • Bubble dry HCl gas or add concentrated HCl dropwise.
  • Stir at room temperature or slightly elevated temperature (~50°C).
  • Isolate the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Research Data: The hydrochloride salt exhibits improved stability and solubility, with yields often exceeding 85%.

Specific Research-Backed Methods

Enzymatic Resolution & Chiral Synthesis

Some studies utilize enzymatic hydrolysis to resolve racemic mixtures or to synthesize enantiomerically pure compounds, as described in patent literature. For example, lipase-mediated hydrolysis of dialkyl piperidine derivatives allows selective formation of the desired enantiomer, which can then be cyclized to the heterocycle.

Optimized Conditions from Patent Literature

  • Use of palladium-catalyzed cross-coupling reactions to assemble the core.
  • Reflux in inert solvents like toluene or THF at 70–100°C.
  • Acidic or basic hydrolysis steps under controlled pH (around 7–8) to prevent degradation.
  • Post-reaction purification via chromatography or recrystallization.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Conditions Yield (%) Notes
Cyclization + Hydrolysis 2-Aminopyridine derivatives + α,β-unsaturated compounds Intramolecular cyclization, hydrolysis Reflux in ethanol/acetic acid, 100–120°C 75–85 Widely used, scalable
Direct Carboxylation Heterocycle + CO₂ Carboxylation under pressure 80–120°C, base in inert atmosphere 70–80 Suitable for large-scale synthesis
Enzymatic Resolution Racemic intermediates Lipase hydrolysis 25–37°C, pH 6–8 >90 Produces enantiomerically pure hydrochloride

Research Findings and Notes

  • The choice of starting materials and reaction conditions significantly influences yield and purity.
  • Catalytic methods, especially palladium-catalyzed cross-couplings, improve efficiency.
  • Enzymatic resolution offers high enantiomeric purity, critical for pharmacological applications.
  • Hydrolysis and carboxylation steps are optimized at specific pH and temperature to prevent side reactions.
  • The final salt form, hydrochloride, enhances compound stability and bioavailability.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions often include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride has applications in several areas:

  • Pharmaceutical Development Due to its biological activity, this compound is used in pharmaceutical development. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and tested as fibroblast growth factor receptor (FGFR) inhibitors.
  • Medicinal Chemistry The compound is a valuable target in medicinal chemistry and drug design. Its versatility allows for modifications to create derivatives with tailored biological activities.
  • Biological Activity Derivatives of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid can inhibit the proliferation of breast cancer cells and induce apoptosis, suggesting a potential role in cancer therapeutics by targeting FGFRs. Related compounds may also have anti-inflammatory properties and could be used to treat other diseases where FGFRs are important.
  • GABAA Receptor Modulation Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can bind to the benzodiazepine site of GABAA receptors, suggesting potential use in treating anxiety and other neurological disorders.
  • Antimicrobial Properties It exhibits antimicrobial properties and has been investigated for its potential in cancer therapy due to its ability to inhibit certain cellular pathways.

Interaction studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. These studies typically involve:

  • Receptor Binding Assays Determining the binding affinity of the compound to target receptors.
  • Cellular Assays Assessing the effects of the compound on cell signaling pathways and cellular functions.
  • Structural Analysis Using X-ray crystallography or NMR spectroscopy to understand the binding mode of the compound to its target.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound binds to bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial replication . In anticancer research, it targets fibroblast growth factor receptors, inhibiting their signaling pathways and inducing apoptosis in cancer cells . These interactions are often mediated by electrostatic forces and hydrogen bonding, which stabilize the compound-protein complexes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The compound is compared with derivatives differing in ring fusion positions, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Key Analogues
Compound Name Ring Fusion Position Substituent(s) Functional Group Molecular Formula Molecular Weight
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid HCl [3,2-b] None (parent structure) Carboxylic acid, HCl salt C8H7ClN2O2 198.60
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] None Carboxylic acid C8H6N2O2 162.15
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] Cl at position 5 Carboxylic acid C8H5ClN2O2 196.59
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid [4,3-b] None Carboxylic acid C7H5N3O2 163.13
7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester [3,2-b] Cl at position 7, ethyl ester Ester C10H9ClN2O2 224.64
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid [3,2-c] Br at position 6 Carboxylic acid C8H5BrN2O2 241.04

Key Observations :

  • Ring Fusion : The [3,2-b] fusion in the target compound distinguishes it from [2,3-c] or [4,3-b] analogs, affecting electronic distribution and binding interactions .
  • Functional Groups : Ethyl esters (e.g., 7-Cl ethyl ester) improve solubility in organic solvents, whereas free carboxylic acids are more polar .
Target Compound:
Analogues:
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acids : Prepared by hydrolysis of ethyl esters (9a–d) using NaOH/EtOH under reflux, yielding 71–95% .
  • Benzothieno[3,2-b]pyridine-3-carboxylic acids: Synthesized via multi-step sequences starting from fluorocinnamic acid, involving thionyl chloride-mediated cyclization .
  • 7-Chloro ethyl ester : Derived from direct esterification of the carboxylic acid precursor .

Comparison : The target compound’s synthesis is less straightforward compared to hydrolysis-based routes for [2,3-c] analogs. Irradiation steps may pose scalability challenges .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Solubility pKa Melting Point Purity
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid HCl Slightly soluble in water ~2.41 N/A ≥95%
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid Soluble in MeOH, CHCl3 ~2.41 >250°C 97%
7-Chloro ethyl ester Soluble in organic solvents N/A N/A ≥97%

Key Observations :

  • The hydrochloride salt form improves water solubility compared to the free acid.
  • Chloro substituents (e.g., 7-Cl) reduce aqueous solubility but enhance lipophilicity .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with fibroblast growth factor receptors (FGFRs), anticancer properties, and potential applications in other therapeutic areas.

Chemical Structure and Properties

Molecular Formula: C₈H₇ClN₂O₂
Molecular Weight: 198.61 Da
Structure: The compound features a fused pyrrole and pyridine ring system with a carboxylic acid group at the 3-position, which is crucial for its biological activity and solubility in aqueous environments.

This compound primarily exerts its biological effects through:

  • FGFR Inhibition: Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines by targeting FGFR1, FGFR2, and FGFR3. This inhibition is significant as FGFRs are implicated in tumor growth and metastasis .
  • Induction of Apoptosis: The compound has been shown to induce apoptosis in breast cancer cells (specifically the 4T1 cell line), suggesting its potential as an anticancer agent .

Anticancer Activity

Several studies have reported on the anticancer potential of 1H-Pyrrolo[3,2-b]pyridine derivatives:

  • Cell Proliferation Inhibition: Compound 4h, a derivative of this compound, exhibited significant inhibition of breast cancer cell proliferation with IC50 values indicating potent activity against FGFRs .
  • Apoptosis Induction: In vitro studies demonstrated that compound 4h not only inhibits cell proliferation but also induces apoptosis in cancer cells .
CompoundTargetIC50 (nM)Effect
4hFGFR17Inhibition of proliferation
4hFGFR29Induction of apoptosis
4hFGFR325Inhibition of migration

Anti-inflammatory Properties

Research suggests that related compounds may exhibit anti-inflammatory effects through their interaction with FGFRs. This property could be relevant for treating diseases characterized by excessive inflammation .

Antimicrobial Activity

Preliminary studies indicate that derivatives of 1H-Pyrrolo[3,2-b]pyridine may possess antibacterial properties against both gram-positive and gram-negative bacteria. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Anticancer Activity

In a study evaluating the efficacy of various pyrrolo[3,2-b]pyridine derivatives against breast cancer cell lines, compound 4h was highlighted for its ability to significantly reduce cell viability and induce apoptosis. The study utilized flow cytometry to analyze apoptotic markers and confirmed the compound's mechanism through FGFR inhibition .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that certain derivatives exhibit favorable bioavailability profiles in animal models. For instance, compound 8a demonstrated a bioavailability of approximately 95% in rats following oral administration, indicating good absorption characteristics that are crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions affect yields?

  • Methodological Answer : A common synthetic route involves diazotization of 3-amino-1,5-naphthyridin-4(1H)-one followed by irradiation in acetic acid and water at 0°C, yielding the target compound (75% yield) . Key parameters include:

Parameter Optimal Condition Impact on Yield
Temperature0°CPrevents side reactions
SolventAcOH/H₂OStabilizes intermediates
Light SourceArc lamp (λ > 300 nm)Facilitates ring contraction
  • Alternative methods include cyclization of substituted pyrroles with carbonitriles under acidic conditions, but yields vary with substituent electronic effects .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95%) .
  • Spectroscopy :
  • IR : Characteristic peaks at ~2200 cm⁻¹ (carboxylic acid O–H stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • ¹H NMR (DMSO-d₆): Key signals include δ 8.2–8.5 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid proton) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 44.1%, H: 3.1%, N: 12.9%, Cl: 16.3%) .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodological Answer :

  • Storage : Desiccate at –20°C in amber vials to prevent hydrolysis of the carboxylic acid group and photodegradation .
  • Stability Tests : Monitor via TLC (silica gel, ethyl acetate/hexane) over 6 months; degradation <2% under recommended conditions .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

  • Methodological Answer :

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base (<1 mg/mL) .
  • Bioavailability : In rodent models, the salt form shows 30% higher plasma exposure due to improved intestinal absorption .
Form Aqueous Solubility (mg/mL) LogP Oral Bioavailability (%)
Free Base<12.815–20
Hydrochloride Salt>101.245–50

Q. What structural modifications enhance target selectivity (e.g., kinase inhibition vs. receptor modulation)?

  • Methodological Answer :

  • Substituent Effects :
  • C-6 Position : Electron-withdrawing groups (e.g., –CN) improve kinase inhibition (IC₅₀ < 100 nM for PKCθ) .
  • C-3 Position : Carboxylic acid retains GluN2B receptor affinity (Ki = 8 nM) but reduces off-target hERG binding .
  • Case Study : Adding a methyl group at C-7 reduces CYP450 inhibition by 50% while maintaining GluN2B activity .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Use standardized protocols (e.g., FLIPR for calcium flux assays) to minimize variability .
  • Data Normalization : Reference internal controls (e.g., MK-801 for GluN2B studies) .
  • Common Pitfalls :
  • Purity : Activity drops >20% if purity <95% (validate with LC-MS) .
  • Salt Form : Free base vs. hydrochloride may alter IC₅₀ values by 1–2 log units .

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Use NCI-H460 (lung cancer) with daily oral dosing (50 mg/kg) for 21 days; measure tumor volume reduction >60% .
  • Pharmacokinetics : Monitor plasma half-life (~4 hours) and brain penetration (Kp,uu = 0.3) using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.